molecular formula C15H13NO5 B6401485 4-(4-Methoxy-2-methylphenyl)-2-nitrobenzoic acid CAS No. 1261957-49-6

4-(4-Methoxy-2-methylphenyl)-2-nitrobenzoic acid

Cat. No.: B6401485
CAS No.: 1261957-49-6
M. Wt: 287.27 g/mol
InChI Key: XRJUKYQYRSCYMY-UHFFFAOYSA-N
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Description

4-(4-Methoxy-2-methylphenyl)-2-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a methoxy group, a methyl group, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxy-2-methylphenyl)-2-nitrobenzoic acid typically involves the nitration of 4-(4-Methoxy-2-methylphenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The methoxy group can undergo nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products:

    Reduction: 4-(4-Methoxy-2-methylphenyl)-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-(4-Methoxy-2-carboxyphenyl)-2-nitrobenzoic acid.

Scientific Research Applications

4-(4-Methoxy-2-methylphenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.

    Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving nitroaromatic compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-2-methylphenyl)-2-nitrobenzoic acid depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy and methyl groups can influence the compound’s binding affinity and specificity towards molecular targets such as enzymes or receptors. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 4-Methoxy-2-methylphenyl isocyanate
  • 4-Methoxy-2-methylphenyl isothiocyanate
  • 4-Methoxy-2-methylphenylboronic acid

Comparison:

  • 4-Methoxy-2-methylphenyl isocyanate and 4-Methoxy-2-methylphenyl isothiocyanate are similar in structure but differ in their functional groups (isocyanate and isothiocyanate, respectively). These compounds are used in different chemical reactions and have distinct reactivity profiles compared to 4-(4-Methoxy-2-methylphenyl)-2-nitrobenzoic acid.
  • 4-Methoxy-2-methylphenylboronic acid contains a boronic acid group instead of a nitro group. It is commonly used in Suzuki-Miyaura cross-coupling reactions, highlighting its utility in forming carbon-carbon bonds, which is different from the typical reactions of this compound.

The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications in various fields.

Properties

IUPAC Name

4-(4-methoxy-2-methylphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-9-7-11(21-2)4-6-12(9)10-3-5-13(15(17)18)14(8-10)16(19)20/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJUKYQYRSCYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689982
Record name 4'-Methoxy-2'-methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261957-49-6
Record name 4'-Methoxy-2'-methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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